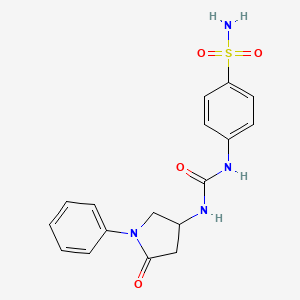![molecular formula C18H20N4O3 B6490871 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea CAS No. 891098-44-5](/img/structure/B6490871.png)
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea is a new compound that has been developed for use in scientific research. It is a derivative of the pyrrolidinone family of compounds and has a unique structure that makes it useful for a variety of experiments. This compound has been used in a wide range of scientific applications, including drug development and biochemical studies.
Scientific Research Applications
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea has been used in a variety of scientific research applications. It has been used in the development of new drugs, as it has a unique structure that can interact with a variety of receptors. It has also been used in biochemical studies, as it can be used to study the mechanisms of action of various compounds. Additionally, it has been used in the study of physiological processes, as it can be used to study the effects of various compounds on the body.
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea is not yet fully understood. However, it is known that it can interact with a variety of receptors in the body, which can lead to a variety of effects. It is believed that it can interact with both G-protein coupled receptors and ion channels, which can lead to changes in cell signaling, gene expression, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an analgesic effect, as well as an anti-inflammatory effect. It has also been shown to have an anti-tumor effect, as well as an anti-diabetic effect. Additionally, it has been shown to have an anti-bacterial effect, as well as an anti-viral effect.
Advantages and Limitations for Lab Experiments
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively stable compound, which makes it easier to work with in the lab. Additionally, it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. However, one of the main limitations is that it is not water soluble, which can make it difficult to use in solutions. Additionally, it is not as well-studied as some other compounds, so it may not be as effective in certain experiments.
Future Directions
There are a number of potential future directions for 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea. One potential direction is the development of new drugs that utilize the compound’s unique structure. Additionally, further research could be conducted on the compound’s mechanism of action and its potential physiological effects. Additionally, further research could be conducted on the compound’s advantages and limitations for use in lab experiments. Finally, further research could be conducted on the compound’s potential applications in other fields, such as agriculture, food science, and environmental science.
Synthesis Methods
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea is synthesized using a two-step process. The first step involves the reaction of 4-methylpyridin-2-yl chloride with 3-methoxyphenyl-5-oxopyrrolidin-3-yl chloride in the presence of triethylamine. This reaction forms a pyrrolidinone derivative. The second step involves the reaction of the pyrrolidinone derivative with 4-methylpyridin-2-yl urea in the presence of triethylamine, which forms the desired compound.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-6-7-19-16(8-12)21-18(24)20-13-9-17(23)22(11-13)14-4-3-5-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWUGVVSYWGKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6490788.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6490800.png)
![N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B6490810.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490819.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490825.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)

![1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490845.png)
![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6490862.png)
![1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490881.png)